molecular formula C29H36N4O3 B1191961 ISOX INACT

ISOX INACT

Cat. No.: B1191961
M. Wt: 488.62
Attention: For research use only. Not for human or veterinary use.
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Description

ISOX INACT is a chemical compound studied for its kinetic properties and inactivation mechanisms, particularly in oxidative or biochemical systems. Its half-maximum voltage of steady-state inactivation (V₁/₂, inact) is a critical parameter, calculated using the Boltzmann equation to assess voltage-dependent behavior in cellular or molecular contexts . ISOX exhibits a rate constant (𝑘ET) of approximately 3.5 × 10⁹ L·mol⁻¹·s⁻¹, consistent with its ability to undergo hydrogen (H) abstraction by hydroxyl radicals (OH), a mechanism shared with structurally analogous compounds . Its inactivation properties are relevant in pharmacological and environmental studies, where voltage shifts (ΔΔV₁/₂, inact) and reaction kinetics are key determinants of efficacy or reactivity.

Properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.62

Synonyms

5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Findings

Kinetic Similarities and Differences
  • ISOX and MIT’s structural alignment explains their kinetic parity, but matrix effects (e.g., water contaminants) can alter ISOX’s reactivity, necessitating controlled experimental conditions .
  • Oseltamivir’s smaller ΔΔV₁/₂, inact underscores its specificity for enzymatic targets, unlike ISOX’s broader voltage-modulating role .

Q & A

Q. Methodological Guidance :

  • Use computational tools (e.g., Gaussian, ORCA) to calculate Fukui indices for reactive sites.
  • Validate predictions via HPLC-MS to track degradation intermediates .

Basic: How should researchers design experiments to assess this compound's stability under varying environmental conditions?

Answer:
Adopt a controlled-variable approach to isolate factors affecting stability:

  • Independent Variables : pH, temperature, UV exposure, and soil organic matter content.
  • Dependent Variables : Degradation rate, metabolite concentration (DKN), and half-life.
  • Control Parameters : Use sterile soil samples to exclude microbial activity.

Q. Example Experimental Setup :

ConditionpHTemperature (°C)UV Intensity (W/m²)Sampling Intervals (days)
Acidic Soil4.52500, 7, 14, 21
Alkaline Aqueous8.035100, 3, 7, 14

Q. Methodological Tools :

  • Kinetic Modeling : Apply first-order decay equations to estimate half-lives.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions .

Advanced: What methodologies are recommended for resolving contradictions in experimental data on this compound's degradation pathways?

Answer:
Contradictions often arise from differing experimental conditions (e.g., redox states, microbial communities). Address these via:

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Mougin et al. 2010, Lersh et al. 2015) to identify trends .

Sensitivity Analysis : Test how minor changes in variables (e.g., trace metal ions) alter degradation outcomes.

Cross-Validation : Combine experimental results (e.g., LC-MS/MS) with computational simulations (DFT, molecular dynamics) to verify pathways.

Q. Case Study :

  • Conflict : Some studies report aerobic degradation, others anaerobic.
  • Resolution : Replicate experiments under controlled redox potentials and use isotopic labeling to track metabolite formation .

Advanced: How can computational models complement experimental studies in predicting this compound's reactive intermediates?

Answer:
Computational models provide atomistic insights into reaction mechanisms:

Reactive Site Prediction : Use Fukui functions and dual descriptor analysis to identify electrophilic/nucleophilic regions.

Transition State Modeling : Locate energy barriers for ISOX → DKN conversion using nudged elastic band (NEB) methods.

Solvent Effects : Simulate aqueous-phase reactivity with polarizable continuum models (PCM).

Q. Validation Protocol :

  • Compare computed activation energies with experimental Arrhenius plots.
  • Correlate HOMO-LUMO gaps with observed reaction rates .

Basic: What are the critical steps in conducting a literature review to identify gaps in this compound research?

Answer:

Keyword Strategy : Use Boolean operators (e.g., "this compound" AND (degradation OR metabolite)) in databases like PubMed and Web of Science.

Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and methodological rigor.

Gap Analysis : Map findings to the PICOT framework :

  • Population : Soil types, aquatic systems.
  • Intervention : Degradation triggers (e.g., UV light).
  • Comparison : ISOX vs. other herbicides.
  • Outcome : Ecotoxicity thresholds.
  • Time : Long-term persistence studies .

Advanced: What strategies are effective for integrating multi-omics data to study this compound's ecological impact?

Answer:
Combine transcriptomics, metabolomics, and metagenomics to assess microbial community responses:

Data Collection :

  • Transcriptomics : RNA-seq of soil microbes exposed to ISOX.
  • Metabolomics : LC-MS profiling of ISOX/DKN concentrations.

Integration Tools :

  • Use KEGG Pathway Mapping to link gene expression shifts to metabolic changes.
  • Apply machine learning (e.g., random forests) to identify biomarkers of ISOX stress.

Validation :

  • Correlate omics findings with ecotoxicity assays (e.g., Daphnia magna survival rates) .

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